

Chemical structure and properties of 4-Bromo-N,N-di-p-tolylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Bromo-N,N-di-p-tolylaniline

Cat. No.: B1279164

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-N,N-di-p-tolylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N,N-di-p-tolylaniline is a triarylamine derivative with significant potential in the fields of organic electronics and medicinal chemistry. Its unique chemical structure, featuring a bromine atom and two para-tolyl groups attached to a central nitrogen atom, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of functional materials and potentially bioactive molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of **4-Bromo-N,N-di-p-tolylaniline**, with a focus on data relevant to researchers and professionals in drug development.

Chemical Structure and Properties

4-Bromo-N,N-di-p-tolylaniline, with the CAS Number 58047-42-0, possesses the molecular formula C₂₀H₁₈BrN and a molecular weight of 352.28 g/mol. The presence of the electron-rich di-p-tolylamine moiety and the bromine atom on the third phenyl ring creates a molecule with interesting electronic characteristics, making it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).

Table 1: Physicochemical Properties of **4-Bromo-N,N-di-p-tolylaniline**

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ BrN	[1]
Molecular Weight	352.28 g/mol	[1]
CAS Number	58047-42-0	[1]
Melting Point	102 °C	[2]
Boiling Point	Not available	
Solubility	Expected to be soluble in nonpolar and polar aprotic organic solvents; insoluble in water.	Inferred from similar compounds
Appearance	White powder or crystal	[3]

Note: Quantitative solubility data is not readily available in the literature. The stated solubility is a qualitative prediction based on the behavior of structurally similar aromatic amines.

Spectral Data:

Detailed experimental spectral data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) for **4-Bromo-N,N-di-p-tolylaniline** are not widely available in public databases. Researchers are advised to acquire this data upon synthesis or purchase of the compound. For reference, spectral data for the related compound 4-Bromo-N,N-dimethylaniline is available and can offer some comparative insights.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Synthesis of **4-Bromo-N,N-di-p-tolylaniline**

The synthesis of **4-Bromo-N,N-di-p-tolylaniline** can be approached through established methods for the formation of carbon-nitrogen bonds, primarily through transition metal-catalyzed cross-coupling reactions. The two most relevant methods are the Buchwald-Hartwig amination and the Ullmann condensation.

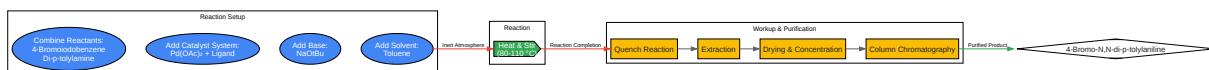
Experimental Protocols

While a specific, detailed protocol for the synthesis of **4-Bromo-N,N-di-p-tolylaniline** is not explicitly documented in the readily available literature, a general procedure based on the Buchwald-Hartwig amination is proposed below. This protocol is based on established methodologies for the synthesis of triarylamines.[\[6\]](#)[\[7\]](#)

Proposed Synthesis via Buchwald-Hartwig Amination:

This reaction involves the palladium-catalyzed coupling of an aryl halide with an amine. In this case, 4-bromoiodobenzene or 1,4-dibromobenzene would be reacted with di-p-tolylamine.

Materials:

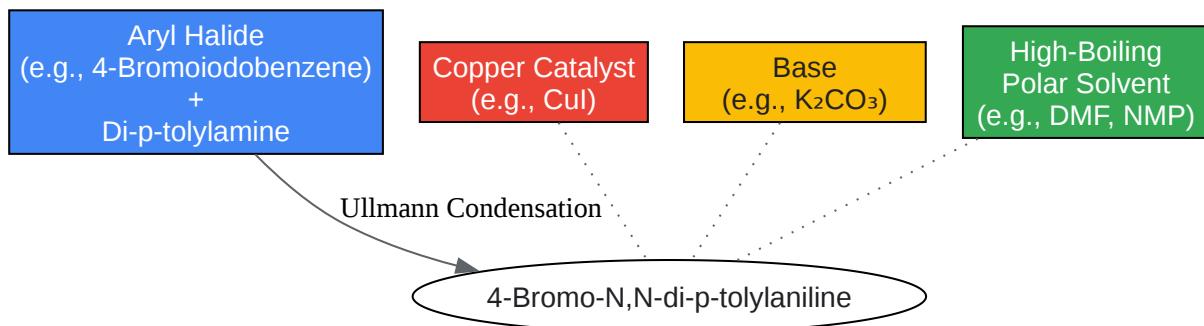

- 4-Bromoiodobenzene or 1,4-dibromobenzene
- Di-p-tolylamine
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) or a pre-formed palladium catalyst
- A suitable phosphine ligand (e.g., XPhos, SPhos)
- A strong base (e.g., sodium tert-butoxide, potassium carbonate)
- Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), di-p-tolylamine (1.1 eq.), the palladium catalyst (e.g., 2 mol% $\text{Pd}(\text{OAc})_2$), and the phosphine ligand (e.g., 4 mol% XPhos).
- Add the base (e.g., 1.4 eq. of sodium tert-butoxide).
- Add the anhydrous, degassed solvent via syringe.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

- Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain **4-Bromo-N,N-di-p-tolylaniline**.

Diagram of Proposed Buchwald-Hartwig Amination Workflow:


[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Bromo-N,N-di-p-tolylaniline**.

Ullmann Condensation:

The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the synthesis of triarylamines.^[8] This method typically requires higher temperatures than the Buchwald-Hartwig amination.

Diagram of Ullmann Condensation Logical Relationship:

[Click to download full resolution via product page](#)

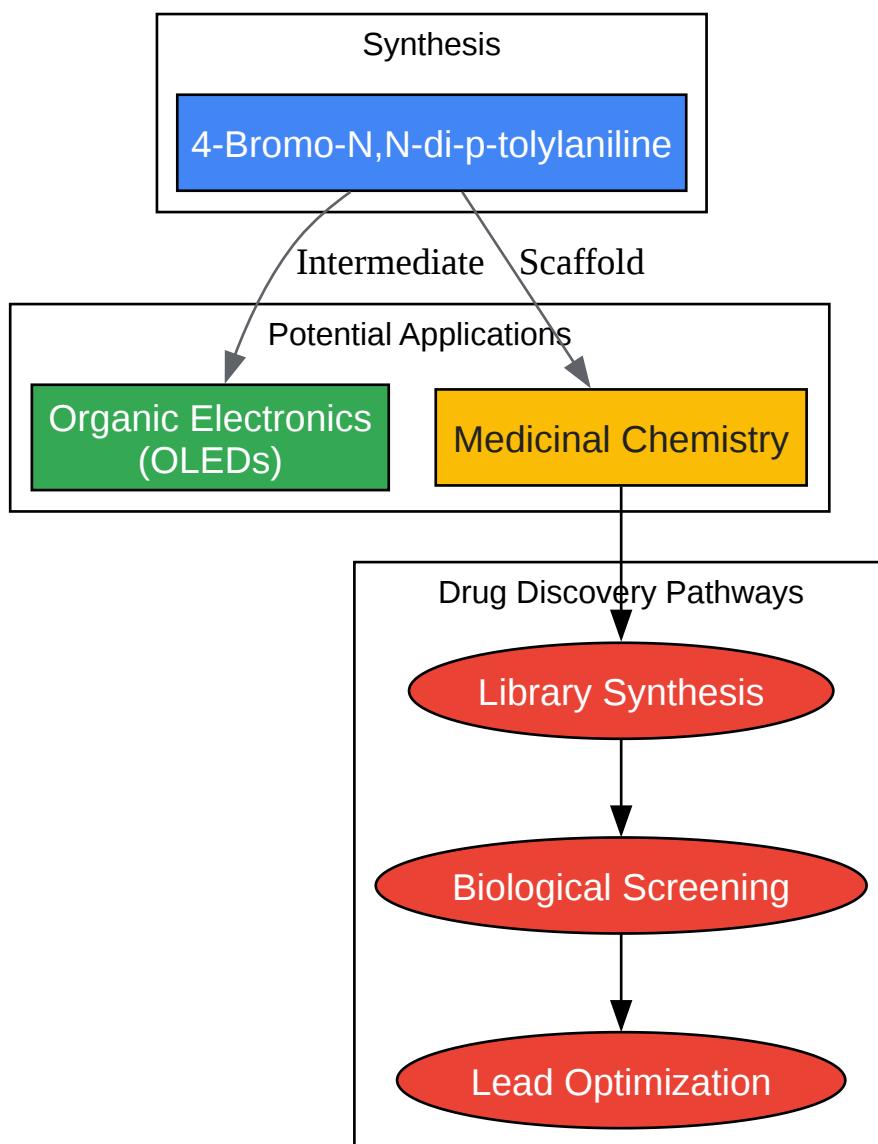
Caption: Key components for the Ullmann condensation synthesis.

Applications in Research and Drug Development

Triarylamine derivatives are a class of compounds with broad applications in medicinal chemistry and materials science.

Organic Electronics

Triarylamines are well-known for their hole-transporting properties, making them essential components in the fabrication of OLEDs. The di-p-tolylamine core in **4-Bromo-N,N-di-p-tolylaniline** provides a robust and electron-rich system that can be further functionalized via the bromine atom to tune the electronic properties of the resulting materials. This makes it a valuable intermediate for the synthesis of novel host materials, hole-transport layer materials, and emitters for OLED devices.^{[9][10][11][12]}


Medicinal Chemistry and Drug Development

While there is no specific literature detailing the use of **4-Bromo-N,N-di-p-tolylaniline** in drug development, the broader class of triarylamines has been explored for various therapeutic applications. The triarylamine scaffold is present in a number of biologically active molecules. The ability to readily modify the structure of **4-Bromo-N,N-di-p-tolylaniline** at the bromine position through cross-coupling reactions makes it an attractive starting point for the synthesis of compound libraries for drug discovery.

Potential areas of interest for triarylamine derivatives in medicinal chemistry include their use as:

- Anticancer agents: Certain substituted anilines have shown cytotoxic effects against cancer cell lines.[13]
- Enzyme inhibitors: The three-dimensional structure of triarylamines can allow for specific binding to the active sites of enzymes.
- Probes for biological systems: The fluorescent properties of some triarylamine derivatives make them suitable for use as biological probes.[14]

Diagram of Potential Research Applications:

[Click to download full resolution via product page](#)

Caption: Potential research and development pathways for **4-Bromo-N,N-di-p-tolylaniline**.

Conclusion

4-Bromo-N,N-di-p-tolylaniline is a versatile chemical intermediate with significant potential in both materials science and medicinal chemistry. While detailed experimental data for this specific compound is currently limited in the public domain, its structural features suggest it is a valuable building block for the synthesis of functional organic materials and novel bioactive compounds. The synthetic routes outlined in this guide provide a starting point for researchers

to produce and further investigate the properties and applications of this intriguing molecule. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and explore its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromoaniline(106-40-1) ^{13}C NMR [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. 4-Bromo-N,N-dimethylaniline(586-77-6) ^1H NMR [m.chemicalbook.com]
- 5. 4-Bromo-N,N-dimethylaniline(586-77-6) ^{13}C NMR [m.chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0246529) [hmdb.ca]
- 10. nbinfo.com [nbinfo.com]
- 11. nbinfo.com [nbinfo.com]
- 12. nbinfo.com [nbinfo.com]
- 13. 4-Bromo-4'-(di(p-tolyl)amino)stilbene | 101186-77-0 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical structure and properties of 4-Bromo-N,N-di-p-tolylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1279164#chemical-structure-and-properties-of-4-bromo-n-n-di-p-tolylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com